2-Iodo-1-(phenylsulfonyl)-1H-pyrrole
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Overview
Description
“2-Iodo-1-(phenylsulfonyl)-1H-pyrrole” is a chemical compound with the molecular formula C10H8IN2O2S and a molecular weight of 333.15 . It’s a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8IN2O2S/c14-12-9-5-4-8-13(10(9)11)16(15,17)7-3-1-2-6-7/h1-6H,(H,12,14) .Physical And Chemical Properties Analysis
This compound is a solid . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactions
2-Iodo-1-(phenylsulfonyl)-1H-pyrrole is involved in various chemical synthesis and reactions, illustrating its versatility in organic chemistry:
Sulfonation and Synthesis of Sulfonamide Derivatives :1-Phenylsulfonyl-1H-pyrroles undergo sulfonation using chlorosulfonic acid in acetonitrile, allowing direct synthesis of corresponding sulfonyl chlorides. These chlorides can be converted to diverse sulfonamide derivatives. This process is clean and operationally simple, demonstrating the compound's role in synthesizing complex organic molecules (Janosik et al., 2006).
Palladium-Catalyzed Decarboxylative Couplings :The compound plays a crucial role in palladium-catalyzed decarboxylative Suzuki and Heck couplings, leading to the synthesis of aryl/alkenyl-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridines. This demonstrates its utility in complex organic syntheses and potential in pharmaceutical applications (Suresh et al., 2013).
Electrophilic and Regioselective Ring Closure :2-Iodo-1-(phenylsulfonyl)-1H-pyrrole is used in iodine-mediated electrophilic and regioselective ring closure, forming 5-iodopyrrolo[1,2-a]quinolines and indolo[1,2-a]quinolines. The process demonstrates selective bond formation and allows functional group diversification, significant for structural and biological activity assessments (Verma et al., 2011).
Material Science and Structural Studies
2-Iodo-1-(phenylsulfonyl)-1H-pyrrole's role extends beyond chemical synthesis into materials science and structural studies:
Structural Characterization of Compounds :The compound is used in the formation of complex structures like trimethyl[3-methyl-1-(o-tolenesulfonyl)indol-2-ylmethyl]ammonium iodide and benzyl[3-bromo-1-(phenylsulfonyl)indol-2-ylmethyl]tolylamine. These studies involve detailed crystallographic analysis, showcasing the compound's utility in advanced material characterization (Seshadri et al., 2002).
Electronically Intercommunicating Iron Centers :Derivatives of 2-Iodo-1-(phenylsulfonyl)-1H-pyrrole, like 2,5-diferrocenyl-1-phenyl-1H-pyrrole, are investigated for their electronic and structural properties. These studies are crucial for understanding electron delocalization and electrochemical properties, indicating the compound's potential in electronic and sensor applications (Hildebrandt et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1-(benzenesulfonyl)-2-iodopyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2S/c11-10-7-4-8-12(10)15(13,14)9-5-2-1-3-6-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAPOLRPZWIPFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-1-(phenylsulfonyl)-1H-pyrrole |
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